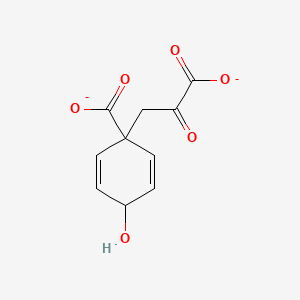

Prephenate(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O6-2 |

|---|---|

Molecular Weight |

224.17 g/mol |

IUPAC Name |

1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate |

InChI |

InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16)/p-2 |

InChI Key |

FPWMCUPFBRFMLH-UHFFFAOYSA-L |

SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways Involving Prephenate 2

Formation of Prephenate(2-) from Chorismate

Prephenate is synthesized from chorismate, the final product of the shikimate pathway. nih.govnih.gov This conversion is a pivotal step, committing the carbon flow towards the production of phenylalanine and tyrosine. wikipedia.org

The primary mechanism for the formation of prephenate from chorismate is a Claisen rearrangement catalyzed by the enzyme chorismate mutase. wikipedia.orgacs.org This enzyme accelerates the reaction rate by a factor of approximately 106 compared to the uncatalyzed reaction in water. pnas.org The reaction is a pericyclic rearrangement, a type of concerted reaction where bonds are broken and formed in a cyclic transition state. acs.orgwikipedia.org

The catalytic mechanism of chorismate mutase involves the binding of chorismate in a specific conformation that is close to the geometry of the transition state. acs.orgebi.ac.uk The enzyme's active site provides a pre-organized environment with electrostatic and hydrogen-bonding interactions that stabilize the polar transition state. wikipedia.orgebi.ac.uk Specifically, a positively charged residue, such as arginine or lysine, is often positioned near the ether oxygen of chorismate, stabilizing the partial negative charge that develops on this atom during the rearrangement. ebi.ac.uk

| Parameter | Description | Significance |

|---|---|---|

| Enzyme | Chorismate Mutase | Catalyzes the first committed step in phenylalanine and tyrosine biosynthesis. wikipedia.org |

| Reaction Type | researchgate.netresearchgate.net-Sigmatropic Claisen Rearrangement | A concerted pericyclic reaction. wikipedia.org |

| Rate Acceleration | Approximately 106-fold over the uncatalyzed reaction. pnas.org | Demonstrates the high catalytic efficiency of the enzyme. |

| Catalytic Strategy | Stabilization of the chair-like transition state through conformational constraint and electrostatic interactions. acs.orgebi.ac.uk | Lowers the activation energy of the reaction. |

While the enzymatic conversion is highly efficient, the rearrangement of chorismate to prephenate can also occur non-enzymatically. acs.org This uncatalyzed reaction proceeds, albeit at a much slower rate, through the same pericyclic mechanism. wikipedia.org The study of the non-enzymatic reaction provides a crucial baseline for understanding the catalytic power of chorismate mutase. acs.org In aqueous solution, chorismate exists in multiple conformations, with only a small fraction being in the reactive "near attack conformation" (NAC) required for the rearrangement to occur. nih.gov The enzyme significantly increases the population of this reactive conformer in its active site. nih.gov

Prephenate(2-) Branchpoint in Aromatic Amino Acid Biosynthesis

Prephenate stands at a major metabolic crossroads, directing the flow of intermediates towards either phenylalanine or tyrosine. wikipedia.orgnih.gov This branch point is a critical site for the regulation of aromatic amino acid biosynthesis. tandfonline.comjst.go.jp

In many microorganisms, the primary route to phenylalanine involves the conversion of prephenate to phenylpyruvate. ebi.ac.ukoup.com This reaction is catalyzed by the enzyme prephenate dehydratase, which facilitates a concerted dehydration and decarboxylation of prephenate. ebi.ac.uknih.gov The resulting phenylpyruvate is then transaminated by an aromatic amino acid aminotransferase to yield phenylalanine. oup.comfrontiersin.org In some bacteria, such as Escherichia coli, chorismate mutase and prephenate dehydratase activities are fused into a single bifunctional protein. nih.govasm.org

In most plants and some bacteria, an alternative route, the arogenate pathway, is the predominant mechanism for both phenylalanine and tyrosine synthesis. researchgate.netoup.comresearchgate.net In this pathway, prephenate is first transaminated by prephenate aminotransferase to form arogenate. frontiersin.orgnih.govresearchgate.net Arogenate then serves as the branch point intermediate. nih.gov

For phenylalanine synthesis, arogenate is converted to phenylalanine by arogenate dehydratase. frontiersin.orgresearchgate.net For tyrosine synthesis, arogenate is converted to tyrosine by arogenate dehydrogenase. nih.govbioone.org

| Pathway | Key Intermediate(s) | Key Enzyme(s) | Final Product(s) | Predominant in |

|---|---|---|---|---|

| Phenylpyruvate Pathway | Phenylpyruvate | Prephenate dehydratase ebi.ac.uk | Phenylalanine | Many microorganisms oup.com |

| Arogenate Pathway | Arogenate | Arogenate dehydratase researchgate.net | Phenylalanine | Most plants, some bacteria researchgate.netresearchgate.net |

| Arogenate dehydrogenase nih.gov | Tyrosine |

Diversion of Prephenate(2-) for Specialized Metabolite Production

Beyond its central role in primary metabolism, prephenate and its downstream products serve as precursors for a vast array of specialized metabolites, particularly in plants. nih.govnih.gov Phenylalanine, derived from prephenate, is the entry point into the phenylpropanoid pathway, which generates thousands of compounds including flavonoids, lignins, and stilbenes. nih.govresearchgate.net Tyrosine, also derived from prephenate, is a precursor to compounds such as alkaloids, pigments, and the vitamin E precursor, tocopherol. nih.govnih.gov

The enzyme prephenate dehydrogenase, which converts prephenate to 4-hydroxyphenylpyruvate, is a key enzyme in tyrosine biosynthesis in many bacteria and some plants. nih.govwikipedia.orgmdpi.com In some legumes, a cytosolic, tyrosine-insensitive prephenate dehydrogenase is thought to be involved in the production of 4-hydroxyphenylpyruvate for specialized metabolite synthesis. nih.gov The existence of distinct, spatially separated pathways for primary and specialized metabolism, both originating from prephenate, highlights the metabolic plasticity afforded by this crucial intermediate. nih.gov

Non-Aromatizing Decarboxylation Pathways

In contrast to the canonical pathways that involve the aromatization of the cyclohexadiene ring, a recently discovered family of enzymes catalyzes the non-aromatizing decarboxylation of prephenate(2-). This reaction is a key step in the biosynthesis of several non-proteinogenic amino acids and bioactive natural products. mdpi.comnih.gov These enzymes, including BacA from Bacillus subtilis, AerD from Planktothrix agardhii, and SalX from Salinispora tropica, are homologous to prephenate dehydratases but have a distinct mechanistic feature. mdpi.com Instead of facilitating the elimination of the C4-hydroxyl group to form an aromatic ring, they catalyze the decarboxylation at C1 and protonation at C6 of the cyclohexadiene ring. mdpi.comnih.gov

This unique enzymatic reaction yields a non-aromatic intermediate, dihydro-4-hydroxyphenylpyruvate (H2HPP). mdpi.comnih.gov This intermediate serves as a precursor for the synthesis of specialized amino acids that are often incorporated into larger bioactive molecules. The kinetic parameters of these non-aromatizing prephenate decarboxylases have been characterized, revealing their efficiency in processing prephenate(2-).

| Enzyme | Source Organism | kcat (min⁻¹) | Km for Prephenate(2-) (µM) | kcat/Km (min⁻¹µM⁻¹) |

|---|---|---|---|---|

| BacA | Bacillus subtilis | 190 | 70 | 2.71 |

| AerD | Planktothrix agardhii | 110 | 45 | 2.44 |

| SalX | Salinispora tropica | 6.8 | 9.3 | 0.73 |

Biosynthesis of Non-Proteinogenic Amino Acids and Other Bioactive Compounds

Prephenate(2-) is a versatile precursor for a range of non-proteinogenic amino acids and other bioactive compounds, branching into several important biosynthetic pathways.

One of the primary non-proteinogenic amino acids derived from prephenate(2-) is L-arogenate . This conversion is catalyzed by prephenate aminotransferase (PAT), which transfers an amino group from a donor like glutamate (B1630785) to prephenate(2-). frontiersin.org L-arogenate is a critical intermediate in the biosynthesis of both phenylalanine and tyrosine in plants and some microorganisms, representing a key regulatory point in aromatic amino acid metabolism. frontiersin.orgnih.gov

The non-aromatizing decarboxylation pathway, initiated by enzymes like BacA, AerD, and SalX, leads to the production of several complex bioactive molecules:

Bacilysin : This dipeptide antibiotic, produced by Bacillus subtilis, contains the non-proteinogenic amino acid L-anticapsin. The biosynthesis of anticapsin (B1208871) begins with the conversion of prephenate(2-) to H2HPP by BacA. nih.gov H2HPP then undergoes a series of enzymatic transformations, including isomerization by BacB, reduction by YwfH, and transamination by YwfG, to form tetrahydrotyrosine, a precursor to anticapsin. researchgate.netoup.com

Aeruginosins : These are a family of linear tetrapeptides produced by cyanobacteria, such as Planktothrix agardhii, which exhibit serine protease inhibitory activity. mdpi.comresearchgate.net A key structural feature of many aeruginosins is the unusual amino acid 2-carboxy-6-hydroxyoctahydroindole (Choi). mdpi.comresearchgate.net The biosynthesis of the Choi moiety is initiated by the non-aromatizing decarboxylation of prephenate(2-) to H2HPP, catalyzed by the enzyme AerD. mdpi.comresearchgate.net Subsequent enzymatic steps, involving AerE and AerF, are proposed to further modify H2HPP to form the Choi precursor. mdpi.comresearchgate.net

Salinosporamide A : This potent proteasome inhibitor is produced by the marine bacterium Salinispora tropica. mdpi.comnih.gov A crucial building block of salinosporamide A is the non-proteinogenic amino acid cyclohexenylalanine. nih.gov The biosynthetic pathway to this amino acid begins with the action of SalX, which converts prephenate(2-) to H2HPP. mdpi.comnih.gov Further enzymatic modifications, including the action of an aminotransferase SalW, are involved in converting H2HPP to cyclohexenylalanine. nih.gov

In plants, prephenate(2-) also serves as a precursor for a vast array of secondary metabolites, including phenylpropanoids and alkaloids . researchgate.netnih.govneu.edu.tryoutube.com Phenylpropanoids, which include compounds like lignins, flavonoids, and coumarins, are essential for plant growth, development, and defense. oup.comnih.gov The biosynthesis of these compounds starts with the conversion of phenylalanine, which is derived from prephenate(2-) via the arogenate pathway. researchgate.netoup.com Similarly, many plant alkaloids, a diverse group of nitrogen-containing compounds with a wide range of biological activities, also derive their aromatic rings from phenylalanine or tyrosine, and thus indirectly from prephenate(2-). neu.edu.tryoutube.comegpat.com

| Bioactive Compound/Amino Acid | Precursor Amino Acid/Intermediate | Key Enzyme(s) from Prephenate(2-) | Producing Organism(s) | Biological Activity/Function |

|---|---|---|---|---|

| L-Arogenate | Prephenate(2-) | Prephenate aminotransferase (PAT) | Plants, some microorganisms | Intermediate in phenylalanine and tyrosine biosynthesis |

| Bacilysin (contains L-Anticapsin) | Dihydro-4-hydroxyphenylpyruvate (H2HPP) | BacA | Bacillus subtilis | Antibiotic |

| Aeruginosins (contain Choi) | Dihydro-4-hydroxyphenylpyruvate (H2HPP) | AerD | Planktothrix agardhii | Serine protease inhibitor |

| Salinosporamide A (contains Cyclohexenylalanine) | Dihydro-4-hydroxyphenylpyruvate (H2HPP) | SalX | Salinispora tropica | Proteasome inhibitor |

| Phenylpropanoids (e.g., Lignin (B12514952), Flavonoids) | Phenylalanine | Prephenate aminotransferase (PAT), Arogenate dehydratase | Plants | Structural support, defense, pigmentation |

| Alkaloids | Phenylalanine, Tyrosine | Prephenate aminotransferase (PAT), Arogenate dehydratase/dehydrogenase | Plants | Diverse biological activities (e.g., defense, medicinal) |

Enzymology of Prephenate 2 Transformations

Enzymes Catalyzing Prephenate(2-) Formation: Chorismate Mutases (EC 5.4.99.5)

Chorismate mutase (CM) is a pivotal enzyme that catalyzes the conversion of chorismate to prephenate, the first committed step in the biosynthesis of phenylalanine and tyrosine. wikipedia.orgnih.gov This enzyme is found in bacteria, fungi, and higher plants. wikipedia.org The reaction is a formal Claisen rearrangement, a type of pericyclic reaction, which is unique in enzyme catalysis. wikipedia.orgnih.gov Chorismate mutase significantly accelerates this reaction, with rate enhancements reported to be over a million-fold compared to the uncatalyzed reaction in water. wikipedia.orgpnas.org

Chorismate mutases are structurally diverse and are broadly categorized into two main classes: the AroQ and AroH classes, which have different evolutionary origins and structures. nih.govebi.ac.uk

AroQ class (Type II): This is the more widespread class and includes most bacterial and all eukaryotic chorismate mutases. wikipedia.orgnih.gov These enzymes are characterized by an all-helical structure. ebi.ac.uk AroQ enzymes are often found as domains within larger, multifunctional proteins. ebi.ac.uk For instance, the Escherichia coli P-protein has a chorismate mutase domain with a dimeric structure of intertwined 3-helical subunits. wikipedia.org Eukaryotic chorismate mutases from organisms like yeast and plants form a distinct subclass of AroQ, often featuring more complex regulatory domains. ebi.ac.uknih.gov

AroH class (Type I): This class is exemplified by the chorismate mutase from Bacillus subtilis. wikipedia.orgebi.ac.uk These enzymes are monofunctional and are characterized by a trimeric structure forming a pseudo α/β barrel. wikipedia.orgebi.ac.uk

| Structural Class | Common Name | Typical Structure | Organism Example |

|---|---|---|---|

| AroQ (Type II) | Dimeric α-helical | Homodimer of 3-helical subunits | Escherichia coli |

| AroH (Type I) | Trimeric α/β barrel | Trimeric pseudo α/β barrel | Bacillus subtilis |

Chorismate mutases can exist as either single-function enzymes or as part of larger polypeptide chains with multiple catalytic activities.

Monofunctional Enzymes: These enzymes solely possess chorismate mutase activity. The AroH class enzymes, such as the one from Bacillus subtilis, are typically monofunctional. wikipedia.orgebi.ac.uk Monofunctional AroQ enzymes also exist, for example, in Mycobacterium tuberculosis and as periplasmic enzymes in some bacteria. nih.govebi.ac.uk Eukaryotic chorismate mutases are also commonly monofunctional. wikipedia.org

Bifunctional/Multifunctional Enzymes: In many bacteria, particularly gram-negative bacteria, chorismate mutase is fused with other enzymes in the aromatic amino acid biosynthesis pathway. nih.gov A common example is the bifunctional P-protein (encoded by the pheA gene) in E. coli, which contains both chorismate mutase and prephenate dehydratase activities on a single polypeptide chain. nih.govnih.govuniprot.org This fusion is thought to facilitate metabolic channeling. Other fusions exist, such as with prephenate dehydrogenase (T-protein) for tyrosine biosynthesis, or with 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. nih.govebi.ac.uk Novel bifunctional fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity have also been discovered. nih.govbiorxiv.org

The conversion of chorismate to prephenate is a nih.govnih.gov-sigmatropic rearrangement, specifically a Claisen rearrangement. nih.govresearchgate.net The enzyme accelerates this reaction primarily by stabilizing the transition state. pnas.orgacs.org

The proposed mechanism involves the enzyme binding the substrate, chorismate, in a specific conformation. nih.govacs.org While several conformers of chorismate exist in solution, the enzyme preferentially binds and stabilizes the reactive pseudodiaxial (chair-like) conformer, which is necessary for the rearrangement to occur. nih.gov This conformational capture reduces the entropic barrier of the reaction. acs.org

The active site of chorismate mutase is lined with specific amino acid residues that provide electrostatic and hydrogen-bonding interactions to stabilize the highly polar, chair-like transition state. wikipedia.orgpnas.org Key interactions include hydrogen bonds to the ether oxygen and hydroxyl group of the substrate, and salt bridges to the carboxylate groups. pnas.org This stabilization of the transition state, more so than the ground state substrate, is the primary source of the enzyme's catalytic power, lowering the activation energy for the rearrangement. pnas.orgacs.org

Enzymes Catalyzing Phenylalanine Biosynthesis from Prephenate(2-)

Following its formation, prephenate(2-) is directed towards phenylalanine synthesis through the action of prephenate dehydratase.

Prephenate dehydratase (PDT) catalyzes the conversion of prephenate to phenylpyruvate, a key step in the phenylalanine biosynthetic pathway. nih.govebi.ac.ukwikipedia.org This enzyme belongs to the family of lyases, specifically hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org As mentioned, in some bacteria like E. coli, this enzyme is part of a bifunctional protein that also has chorismate mutase activity. nih.govebi.ac.uk In other organisms, such as Gram-positive bacteria, it exists as a monofunctional enzyme. nih.gov

The reaction catalyzed by prephenate dehydratase involves the simultaneous dehydration (loss of a water molecule) and decarboxylation (loss of carbon dioxide) of the prephenate substrate to form phenylpyruvate. nih.govebi.ac.uk This transformation results in the aromatization of the cyclohexadiene ring, which is a significant driving force for the reaction. ebi.ac.uknih.gov

| Enzyme | EC Number | Substrate | Product | Reaction Type |

|---|---|---|---|---|

| Prephenate Dehydratase | 4.2.1.51 | Prephenate(2-) | Phenylpyruvate | Dehydration and Decarboxylation |

Prephenate Dehydratases (EC 4.2.1.51)

Enzyme Active Site Characterization

The catalytic efficiency and substrate specificity of an enzyme are intrinsically linked to the three-dimensional architecture of its active site. In the case of prephenate dehydratase (PDT), the enzyme responsible for the conversion of prephenate to phenylpyruvate, structural and mutagenesis studies have provided significant insights into the key residues governing its function.

The active site of prephenate dehydratase is situated in a cleft between two distinct domains: an N-terminal PDT domain and a smaller C-terminal ACT domain. nih.gov This cleft harbors a constellation of highly conserved amino acid residues that are crucial for substrate binding and catalysis. Among the most critical are Threonine-168 (T168), Arginine-169 (R169), and Phenylalanine-170 (F170), as identified in Staphylococcus aureus PDT. nih.gov These residues are positioned at the bottom of the active site cleft. nih.gov

Mutagenesis studies have underscored the functional importance of these residues. For instance, the threonine residue at position 168 is considered a key catalytic residue. nih.gov Early investigations also highlighted its importance in the catalytic activity of PDT. nih.gov The concerted action of these and other conserved residues within the active site facilitates the dehydration and decarboxylation of prephenate to yield phenylpyruvate.

The binding of the allosteric inhibitor, L-phenylalanine, to the ACT domain induces a conformational change, transitioning the enzyme from an open, active state to a closed, inhibited state. nih.gov This regulatory mechanism underscores the intricate interplay between the enzyme's structure and its catalytic function.

Phenylpyruvate Aminotransferases (EC 2.6.1.57)

Phenylpyruvate aminotransferases, also known as aromatic amino acid aminotransferases (ArAT), catalyze the final step in the biosynthesis of L-phenylalanine from phenylpyruvate. These enzymes belong to the transferase class and are dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) for their activity. genome.jpnih.gov The general reaction catalyzed by these enzymes is the reversible transfer of an amino group from an amino acid donor, typically L-glutamate, to an aromatic 2-oxo acid acceptor. nih.gov

The reaction can be summarized as follows: An aromatic amino acid + 2-oxoglutarate ⇌ an aromatic oxo acid + L-glutamate nih.gov

Research has shown that phenylpyruvate aminotransferases often exhibit broad substrate specificity. nih.govfrontiersin.org While their primary role in this context is the transamination of phenylpyruvate, they can also utilize other aromatic amino acids and their corresponding 2-oxo acids as substrates. nih.gov For example, isozymes from Pseudomonas putida were found to most efficiently catalyze reactions involving L-phenylalanine and phenylpyruvate, followed by other aromatic and dicarboxylic compounds. nih.gov In some organisms, these enzymes can also utilize L-methionine as an amino donor, albeit more slowly, and oxaloacetate as an acceptor. nih.gov

The catalytic mechanism of these PLP-dependent enzymes involves the formation of a Schiff base intermediate between the cofactor and the amino acid substrate, facilitating the transfer of the amino group.

Table 1: Substrate Specificity of Phenylpyruvate Aminotransferases (EC 2.6.1.57)

| Enzyme Source | Preferred Amino Donor | Preferred Amino Acceptor | Other Substrates |

|---|---|---|---|

| Pseudomonas putida | L-Phenylalanine | Phenylpyruvate | L-Tyrosine, L-Tryptophan, Dicarboxylic compounds nih.gov |

| General | Aromatic amino acids | 2-Oxoglutarate | L-Methionine, Oxaloacetate nih.gov |

| Pediococcus acidilactici | Glutamic acid, Leucine, Methionine, Phenylalanine, Alanine, α-aminobutyric acid | Not specified | Not specified frontiersin.org |

Enzymes Catalyzing Tyrosine Biosynthesis from Prephenate(2-)

The biosynthesis of tyrosine from prephenate(2-) can proceed through two primary enzymatic routes, both of which ultimately yield this crucial aromatic amino acid.

Prephenate Dehydrogenases (EC 1.3.1.12)

Prephenate dehydrogenases are oxidoreductases that catalyze the NAD(P)+-dependent oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate, a direct precursor to tyrosine. nih.govqmul.ac.uk This reaction is a key step in the tyrosine biosynthesis pathway found in many bacteria and plants. nih.gov

Some prephenate dehydrogenases are bifunctional, also exhibiting chorismate mutase activity, which converts chorismate to prephenate. qmul.ac.uk

The mechanism of oxidative decarboxylation by prephenate dehydrogenase has been a subject of detailed kinetic and mechanistic studies. The reaction is believed to proceed through a concerted or stepwise mechanism involving the removal of a hydride ion and a carboxyl group. Site-directed mutagenesis studies on the Escherichia coli enzyme have identified His197 as a critical residue, likely functioning as a hydrogen-bond acceptor in the dehydrogenase reaction. acs.org

Kinetic analyses of prephenate dehydrogenase from various organisms have provided insights into its catalytic efficiency. For instance, the enzyme from the hyperthermophilic bacterium Aquifex aeolicus exhibits Michaelis-Menten kinetics and is NAD⁺-dependent. nih.gov The kinetic parameters for this enzyme have been determined at different temperatures, revealing a significant increase in the catalytic rate (kcat) with temperature. nih.gov

**Table 2: Kinetic Parameters of Prephenate Dehydrogenase from *Aquifex aeolicus*** nih.gov

| Temperature (°C) | kcat (s⁻¹) | Km for Prephenate (μM) | Km for NAD⁺ (μM) | kcat/Km for Prephenate (M⁻¹s⁻¹) |

|---|---|---|---|---|

| 30 | 1.3 ± 0.1 | 40 ± 10 | 110 ± 20 | 3.3 x 10⁴ |

| 60 | 13 ± 1 | 90 ± 20 | 200 ± 40 | 1.4 x 10⁵ |

| 80 | 36 ± 4 | 120 ± 30 | 250 ± 50 | 3.0 x 10⁵ |

Studies on the Haemophilus influenzae prephenate dehydrogenase have shown that a mutation of Serine-126 to Alanine (Ser126Ala) resulted in a 15-fold reduction in kcat and a 10-fold increase in Km, highlighting the importance of this residue in catalysis. nih.gov The kinetic mechanism for the E. coli enzyme has been described as a rapid equilibrium, random mechanism. nih.gov

Prephenate Aminotransferases (EC 2.6.1.79)

Prephenate aminotransferases, also known as glutamate (B1630785)—prephenate aminotransferases, are pyridoxal-phosphate dependent enzymes that catalyze the transfer of an amino group from an amino donor to prephenate, forming L-arogenate. genome.jpqmul.ac.uk This represents an alternative route in tyrosine biosynthesis.

The reaction is as follows: Prephenate + L-glutamate ⇌ L-arogenate + 2-oxoglutarate qmul.ac.uk

In higher plants, these enzymes exhibit a marked preference for prephenate as the amino group acceptor over other keto acids such as pyruvate, phenylpyruvate, or 4-hydroxyphenylpyruvate. genome.jpqmul.ac.ukexpasy.orgcreative-enzymes.com While L-glutamate is the preferred amino donor, L-aspartate can also serve this role, although the reaction proceeds more slowly. qmul.ac.ukexpasy.org Kinetic analyses have demonstrated that the affinity of plant prephenate aminotransferases for prephenate is significantly higher (approximately 10-fold) than for arogenate, suggesting that the reaction is primarily driven in the direction of arogenate synthesis. mdpi.com

Arogenate Dehydratases (EC 4.2.1.91) and Dehydrogenases (EC 1.3.1.43)

Once L-arogenate is formed, it serves as a branch point for the synthesis of either phenylalanine or tyrosine, catalyzed by arogenate dehydratase and arogenate dehydrogenase, respectively.

Arogenate Dehydratase (EC 4.2.1.91) belongs to the lyase family and catalyzes the dehydration and decarboxylation of L-arogenate to produce L-phenylalanine. qmul.ac.uk

The reaction is: L-arogenate ⇌ L-phenylalanine + H₂O + CO₂ qmul.ac.uk

Some arogenate dehydratases can also act on prephenate, exhibiting prephenate dehydratase activity. qmul.ac.uk Kinetic studies of arogenate dehydratase from Sorghum bicolor revealed a Km for arogenate of 0.32 mM. nih.gov In Petunia hybrida, the ADT3 isoform has a Km of 48.8 µM for L-arogenate and a kcat of 0.194 s⁻¹. uniprot.org This isoform can also utilize prephenate, but with a much higher Km of 465.8 µM. uniprot.org

Arogenate Dehydrogenase (EC 1.3.1.43) is an oxidoreductase that catalyzes the oxidative decarboxylation of L-arogenate to yield L-tyrosine. genome.jp These enzymes can be specific for either NAD⁺ or NADP⁺, or they can utilize both cofactors. genome.jpwikipedia.org

The NAD⁺-dependent reaction is: L-arogenate + NAD⁺ ⇌ L-tyrosine + NADH + CO₂ genome.jp

In Arabidopsis thaliana, two isoforms of arogenate dehydrogenase have been characterized. ADH1 shows strict substrate specificity for arogenate, while ADH2 can also utilize prephenate, although with a catalytic efficiency that is three orders of magnitude lower. mdpi.com

Table 3: Kinetic Parameters of Arogenate Dehydratase (EC 4.2.1.91)

| Enzyme Source | Substrate | Km | kcat |

|---|---|---|---|

| Sorghum bicolor | L-Arogenate | 0.32 mM nih.gov | Not reported |

| Petunia hybrida (ADT3) | L-Arogenate | 48.8 µM uniprot.org | 0.194 s⁻¹ uniprot.org |

| Petunia hybrida (ADT3) | Prephenate | 465.8 µM uniprot.org | Not reported |

Regulation of Prephenate 2 Metabolic Flux

Allosteric Regulation of Key Enzymes

Allosteric regulation is a primary mechanism for the rapid control of prephenate metabolism. This involves the binding of effector molecules to sites on an enzyme distinct from the active site, leading to conformational changes that modulate catalytic activity. The two key enzymes branching from prephenate, prephenate dehydratase (PDT) and prephenate dehydrogenase (PDH), are major targets of allosteric control.

Ligand Binding and Conformational Changes

The binding of allosteric effectors, primarily the end-products L-phenylalanine and L-tyrosine, induces significant conformational changes in the enzymes that metabolize prephenate.

Prephenate Dehydratase (PDT): In many bacteria, PDT is allosterically inhibited by L-phenylalanine. nih.govnih.gov The binding of L-phenylalanine to a regulatory domain, often an ACT (Aspartokinase, Chorismate Mutase, and TyrA) domain, triggers a transition of the enzyme from an active, relaxed (R) state to an inactive, tense (T) state. nih.govnih.govresearchgate.net This conformational change reduces the accessibility of the active site to the substrate, prephenate, thereby inhibiting the enzyme's activity. researchgate.net Crystal structures of PDT from Staphylococcus aureus (in the R state) and Chlorobium tepidum (in the T state) have revealed the structural basis of this allosteric transition. nih.govnih.gov Although the sequence identity between these two enzymes is low, they share a common prototypic architecture where the binding of L-phenylalanine to pockets at the interface of the regulatory domains leads to a closed conformation of the active site. nih.gov

Prephenate Dehydrogenase (PDH): Similarly, PDH is often allosterically regulated. In Bacillus subtilis, the binding of the inhibitor L-tyrosine to PDH enhances the cooperative binding of the substrate, prephenate. aropath.org This suggests that ligand binding at the allosteric site communicates with the active site to modulate its binding affinity for the substrate.

End-Product Inhibition by Aromatic Amino Acids (e.g., L-Phe, L-Tyr)

The final products of the branched pathway, L-phenylalanine and L-tyrosine, serve as specific allosteric inhibitors of the enzymes that catalyze the committed steps in their own biosynthesis. This is a classic example of feedback inhibition.

L-phenylalanine (L-Phe): L-phenylalanine is a well-established allosteric inhibitor of prephenate dehydratase (PDT). nih.govnih.govnih.govasm.org In Escherichia coli, the bifunctional enzyme chorismate mutase/prephenate dehydratase (also known as the P-protein or PheA) is subject to feedback inhibition by L-phenylalanine. capes.gov.br Studies have shown a single phenylalanine-binding site per subunit is responsible for regulating both the mutase and dehydratase activities. capes.gov.br In the cyanobacterium Synechocystis sp. 29108, prephenate dehydratase also shows allosteric sensitivity to phenylalanine, which causes inhibition. nih.govasm.org

L-tyrosine (L-Tyr): L-tyrosine acts as a feedback inhibitor of prephenate dehydrogenase (PDH), the first enzyme specific for tyrosine biosynthesis. aropath.orgnih.govnih.gov In E. coli, the bifunctional enzyme chorismate mutase/prephenate dehydrogenase (TyrA) is inhibited by L-tyrosine. nih.govnih.gov Kinetic studies have demonstrated that this inhibition is allosteric. nih.gov Similarly, in Bacillus subtilis, L-tyrosine is a competitive inhibitor of PDH activity with respect to prephenate. aropath.org Interestingly, in some organisms like Alcaligenes eutrophus, tyrosine can act as an activator of prephenate dehydratase, showcasing the complexity of regulatory networks. asm.org

Feedback Inhibition Mechanisms

Feedback inhibition is a crucial regulatory strategy where the end product of a metabolic pathway inhibits an earlier step in that same pathway. In the context of prephenate metabolism, this mechanism ensures that the synthesis of aromatic amino acids is tightly coupled to their cellular demand.

The primary mechanism of feedback inhibition for prephenate-utilizing enzymes is allosteric regulation, as detailed above. The binding of L-phenylalanine to PDT and L-tyrosine to PDH are prime examples of this process. nih.govaropath.orgnih.gov This inhibition can be competitive, non-competitive, or mixed, depending on the specific enzyme and organism. For instance, in Bacillus subtilis, L-tyrosine and L-phenylalanine are competitive inhibitors of prephenate dehydrogenase. aropath.org In contrast, L-tryptophan exhibits mixed inhibition with respect to prephenate for the same enzyme. aropath.org

In some microorganisms, the regulation is more complex. For example, in Streptomyces refuineus, phenylalanine was found to inhibit prephenate dehydratase, which in turn led to an increase in NAD-dependent prephenate dehydrogenase activity, thereby redirecting the flux of prephenate towards tyrosine synthesis. doi.org Furthermore, studies on feedback-inhibition-resistant mutants of E. coli have identified specific amino acid residues in the TyrA protein that are critical for the feedback inhibition by tyrosine, providing molecular insights into these regulatory mechanisms. nih.gov

Transcriptional and Post-Transcriptional Control of Pathway Genes

In addition to the rapid control exerted by allosteric regulation, the metabolic flux of prephenate is also regulated at the level of gene expression. This involves controlling the synthesis of the enzymes in the pathway through transcriptional and post-transcriptional mechanisms.

In plants, the shikimate pathway is predominantly regulated at the level of gene expression rather than by post-translational modifications. bioone.orgresearchgate.net The expression of genes encoding enzymes of the shikimate and aromatic amino acid pathways can be coordinated by transcription factors. nih.gov For example, members of the Myb, bHLH, WD-40, and WRKY transcription factor families have been implicated in regulating these pathways. nih.gov In Saccharomyces cerevisiae, the transcriptional activator GCN4 plays a key role in regulating the expression of most structural genes in the aromatic amino acid biosynthetic pathway in response to amino acid starvation. pan.olsztyn.plnih.gov

The presence of pathway end-products can also influence gene expression. For instance, the presence of aromatic amino acids can abolish the glyphosate-induced increase in the expression of shikimate pathway genes in Amaranthus palmeri. frontiersin.org This suggests a feedback mechanism at the transcriptional level, where the cell represses the synthesis of biosynthetic enzymes when the end-products are abundant.

Metabolic Inter-Enzymatic Regulation and Protein-Protein Interactions

The spatial organization of metabolic enzymes into complexes, sometimes referred to as metabolons, can play a significant role in regulating metabolic flux. These interactions can facilitate substrate channeling, prevent the diffusion of intermediates, and allow for coordinated regulation.

In many Gram-negative bacteria, chorismate mutase and prephenate dehydratase activities are part of a single bifunctional protein (P-protein or PheA). nih.gov Similarly, chorismate mutase and prephenate dehydrogenase can exist as a bifunctional enzyme (TyrA) in organisms like E. coli. nih.gov This fusion of enzymatic activities ensures that prephenate, the product of the chorismate mutase reaction, is efficiently channeled to the subsequent dehydratase or dehydrogenase step.

Genetics and Molecular Biology of Prephenate 2 Pathways

Identification and Characterization of Genes Encoding Prephenate(2-) Converting Enzymes

The conversion of prephenate is primarily carried out by two classes of enzymes: prephenate dehydratases (PDT) and prephenate dehydrogenases (PDH). The genes encoding these enzymes have been identified and characterized in a wide range of organisms, from bacteria to plants and fungi.

In many bacteria, such as Escherichia coli, the genes for prephenate conversion are often fused with those for chorismate mutase (CM), the enzyme that produces prephenate. The pheA gene in E. coli encodes a bifunctional protein with both chorismate mutase and prephenate dehydratase activities, channeling prephenate towards phenylalanine biosynthesis. ebi.ac.ukoup.comnih.gov Similarly, the tyrA gene encodes a bifunctional chorismate mutase/prephenate dehydrogenase, directing prephenate to the tyrosine pathway. wikipedia.orgasm.orggoogle.com In some bacteria like Pseudomonas aeruginosa and Zymomonas mobilis, monofunctional and bifunctional enzymes with these activities also exist, sometimes with broader substrate specificities that include arogenate. ebi.ac.ukasm.org For instance, P. stutzeri also possesses a pheA gene encoding a P-protein with both CM and PDT activities. ebi.ac.uk

In the yeast Saccharomyces cerevisiae, the TYR1 gene encodes prephenate dehydrogenase, a key enzyme in tyrosine synthesis. researchgate.netnih.gov This gene was cloned by complementing a tyr1 mutant and its sequence revealed an open reading frame of 441 codons. researchgate.net Fungal and plant prephenate dehydratases generally appear to be monofunctional enzymes. ebi.ac.uk

Plants present a more complex scenario. While the primary route for phenylalanine synthesis in plants is via the arogenate pathway, some plant enzymes exhibit dual functionality. researchgate.netuwo.ca In Arabidopsis thaliana, a family of six arogenate dehydratase (ADT) genes has been identified. researchgate.net Notably, two of these, AtADT1 and AtADT2, can also function as prephenate dehydratases. researchgate.net This dual capability suggests a potential alternative or supplementary route for phenylalanine biosynthesis via phenylpyruvate in plants. nih.govfrontiersin.org The closest homologs to plant ADT/PDT enzymes are found in Bacteroidetes and Chlorobi, suggesting a potential horizontal gene transfer event during evolution. sci-hub.se

Table 1: Key Genes in Prephenate(2-) Conversion

| Gene | Organism | Encoded Enzyme Activity | Function |

|---|---|---|---|

| pheA | Escherichia coli, Pseudomonas stutzeri | Chorismate mutase, Prephenate dehydratase | Directs prephenate to phenylalanine biosynthesis. ebi.ac.ukoup.comnih.gov |

| tyrA | Escherichia coli | Chorismate mutase, Prephenate dehydrogenase | Directs prephenate to tyrosine biosynthesis. wikipedia.orgasm.orggoogle.com |

| TYR1 | Saccharomyces cerevisiae | Prephenate dehydrogenase | Key enzyme in tyrosine biosynthesis. researchgate.netnih.gov |

Gene Expression Patterns and Their Biological Significance

The expression of genes encoding prephenate-converting enzymes is tightly regulated to meet the cell's metabolic demands for aromatic amino acids. This regulation occurs at both transcriptional and post-transcriptional levels and varies across different organisms.

In E. coli, the expression of pheA and tyrA is controlled by complex regulatory networks. The TyrR protein, a transcriptional regulator, plays a major role in controlling the expression of nine genes in the aromatic amino acid pathway, including tyrA. asm.org TyrR can act as both a repressor and an activator, depending on the presence of the aromatic amino acids and ATP. asm.org The expression of pheA is regulated by an attenuation mechanism, where the transcription of the gene is coupled to the availability of phenylalanine. oup.com Additionally, the small RNA GcvB has been shown to regulate pheA and tyrA at the post-transcriptional level. asm.org In engineered E. coli, silencing pheA and tyrA with increasing cell density has been used to increase the availability of chorismate for the production of other compounds. pnas.org

In Saccharomyces cerevisiae, the expression of the TYR1 gene, which encodes prephenate dehydrogenase, is not under the general amino acid control (GCN4 system) but shows a dependency on the presence or absence of phenylalanine. researchgate.netnih.gov

In plants, the expression of arogenate dehydratase (ADT) genes, some of which have prephenate dehydratase activity, is linked to developmental processes and the synthesis of secondary metabolites. For example, in pine, the expression of several ADT genes is significantly higher in compression wood, which is rich in lignin (B12514952), a polymer derived from phenylalanine. nih.gov This suggests a coordinated regulation of phenylalanine biosynthesis and its utilization for lignification. nih.gov The expression of the three chorismate mutase genes in Arabidopsis is also differentially regulated in various tissues, with AtCM1 being induced by pathogens, highlighting the role of these pathways in plant defense. nih.gov In soybean, the expression patterns of the GmADT gene family vary across different tissues, including roots, nodules, stems, leaves, and seeds, indicating specific roles for different isoforms during development. frontiersin.org

Mutational Analysis of Enzyme Activities and Regulation

Mutational analysis has been a powerful tool for dissecting the structure-function relationships of prephenate-converting enzymes, particularly concerning their catalytic mechanisms and allosteric regulation.

Site-directed mutagenesis and random mutagenesis studies on prephenate dehydratase from Corynebacterium glutamicum have identified key residues involved in catalysis and feedback inhibition by phenylalanine. researchgate.netnih.gov For instance, replacing Ser-99 with methionine resulted in an enzyme that was active in the presence of phenylalanine concentrations that would normally inhibit the wild-type enzyme. researchgate.netnih.gov Other mutations in conserved residues like Glu-64, Thr-183, Arg-184, and Phe-185 were found to be critical for substrate binding and/or catalytic activity. researchgate.netnih.gov

In E. coli, mutational studies of the bifunctional P-protein (chorismate mutase/prephenate dehydratase) have helped to delineate its domains. acs.org The C-terminal domain was identified as the regulatory domain responsible for feedback inhibition by phenylalanine. ebi.ac.ukacs.org Specific mutations in conserved regions of this domain affected phenylalanine binding and the conformational changes required for feedback inhibition. acs.org Similarly, for the TyrA protein (chorismate mutase/prephenate dehydrogenase), error-prone PCR was used to generate mutants resistant to feedback inhibition by tyrosine. asm.org These mutations were located in the prephenate dehydrogenase domain, suggesting that the regulatory site for tyrosine is closely associated with the catalytic site. asm.org

In plants, mutagenesis studies on arogenate dehydratases (ADTs) have shed light on their allosteric regulation. Mutations in the ACT regulatory domain of ADTs can lead to feedback-insensitive enzymes, resulting in a significant accumulation of phenylalanine. biorxiv.org Phylogenetic and structure-guided mutagenesis have identified specific residues in the phenylalanine binding pocket of the ACT domain that are responsible for the reduced sensitivity to feedback inhibition in certain ADT isoforms. biorxiv.org

Table 2: Effects of Key Mutations in Prephenate(2-) Converting Enzymes

| Enzyme/Organism | Mutation | Effect | Reference |

|---|---|---|---|

| Prephenate dehydratase / Corynebacterium glutamicum | Ser99Met | Reduced feedback inhibition by phenylalanine. | researchgate.netnih.gov |

| Prephenate dehydratase / Corynebacterium glutamicum | Thr183Ala/Tyr | Complete loss of enzyme activity. | researchgate.netnih.gov |

| P-protein / Escherichia coli | Mutations in C-terminal regulatory domain | Altered phenylalanine binding and feedback inhibition. | acs.org |

| TyrA / Escherichia coli | Mutations at Tyr263 or residues 354-357 | Resistance to feedback inhibition by tyrosine. | asm.org |

Functional Genomics and Proteomics Approaches

Functional genomics and proteomics have provided a system-wide view of the prephenate(2-) pathways and their integration with other metabolic networks. These approaches allow for the simultaneous analysis of many genes and proteins, offering insights that are often missed by studying individual components.

Proteomic analysis of genetically modified soybeans containing the cp4-epsps gene (which confers glyphosate (B1671968) resistance) revealed changes in the abundance of proteins related to the shikimate pathway and branched pathways. tandfonline.comnih.gov While the intended target, EPSPS, was affected, the study also found stable regulation of proteins involved in reactive oxygen species and stress responses, indicating broader metabolic adjustments. tandfonline.comnih.gov In another study on maize, integrated proteomics and metabolomics showed that the introduction of an exogenous EPSPS did not significantly alter the expression levels of other enzymes or the abundance of metabolites in the shikimate pathway under the tested conditions. tandfonline.com

In microorganisms, proteomics has been used to understand how they adapt their metabolism for the production of antifungal agents. For example, a label-free proteomic approach with Amycolatopsis sp. suggested that the biosynthesis of antifungal metabolites occurs through the shikimate pathway, involving the synthesis and degradation of tyrosine. researchgate.net This highlights the role of prephenate-derived pathways in producing valuable secondary metabolites.

Functional genomics, through the analysis of random mutants, has helped to identify novel regulatory mechanisms. In Synechocystis sp., random mutagenesis to create tryptophan-overproducing strains led to the identification of mutations in the chorismate mutase gene, which channels chorismate towards prephenate. osti.gov This indicates that altering the flux at the branch point of the aromatic amino acid pathway can have significant effects on the production of specific end products. osti.gov

These large-scale analyses are crucial for metabolic engineering efforts aimed at overproducing valuable compounds derived from the aromatic amino acid pathways. By understanding the global changes in gene and protein expression, researchers can devise more effective strategies for optimizing metabolic fluxes.

Comparative Biochemistry and Evolutionary Aspects of Prephenate 2 Metabolism

Distribution of Prephenate(2-) Pathways Across Organisms (Plants, Bacteria, Fungi, Archaea, Protozoans)

The pathways for synthesizing L-phenylalanine and L-tyrosine from prephenate are not universally conserved and show significant variation across the domains of life. frontiersin.orgfrontiersin.org Generally, two main routes diverge from prephenate: the phenylpyruvate pathway and the arogenate pathway. frontiersin.orgresearchgate.net

Plants: In plants, the biosynthesis of all three aromatic amino acids is predominantly localized within the plastids. royalsocietypublishing.orgfrontiersin.org The primary route for both phenylalanine and tyrosine synthesis proceeds through the arogenate pathway. nih.govfrontiersin.orgresearchgate.net In this pathway, prephenate is first converted to arogenate by prephenate aminotransferase (PAT). frontiersin.orgoup.com Arogenate then serves as a branch point, being converted to phenylalanine by arogenate dehydratase (ADT) or to tyrosine by arogenate dehydrogenase (ADH). frontiersin.orgfrontiersin.org While the arogenate pathway is dominant, some evidence suggests that an alternative route via phenylpyruvate may also exist in plants. nih.govresearchgate.net The shikimate pathway and subsequent AAA biosynthesis are crucial for producing not only proteins but also a vast array of secondary metabolites vital for plant growth and defense, such as lignin (B12514952), flavonoids, and alkaloids. royalsocietypublishing.orglongdom.org

Bacteria: Bacteria exhibit considerable diversity in their prephenate utilization pathways. frontiersin.org Many bacteria, such as Escherichia coli, primarily use the phenylpyruvate and 4-hydroxyphenylpyruvate pathways. frontiersin.orgnih.gov In this route, bifunctional enzymes are common. For instance, the pheA gene often encodes a protein with both chorismate mutase and prephenate dehydratase activity, converting chorismate to phenylpyruvate. frontiersin.org Similarly, the tyrA gene product can have both chorismate mutase and prephenate dehydrogenase activity, producing 4-hydroxyphenylpyruvate from chorismate. frontiersin.orgnih.gov However, the arogenate pathway is also found in various bacterial lineages, including cyanobacteria and actinobacteria. nih.gov Some bacteria, like Bacillus subtilis, possess multiple forms of chorismate mutase. nih.gov Furthermore, some bacterial species have evolved novel uses for prephenate, such as the synthesis of non-proteinogenic amino acids for natural product biosynthesis. nih.gov

Fungi: Fungi, including the model organism Saccharomyces cerevisiae, synthesize their aromatic amino acids. nih.govnih.gov The shikimate pathway is present, and like bacteria and plants, they utilize prephenate as a precursor for phenylalanine and tyrosine. longdom.orgnih.govnih.gov In yeast, the regulation of this pathway involves feedback inhibition of key enzymes by the final amino acid products. nih.govnih.gov For example, the chorismate mutase in yeast is allosterically regulated by tyrosine and tryptophan. nih.gov

Archaea: Archaea also possess the capacity for aromatic amino acid biosynthesis, utilizing the shikimate pathway and prephenate. nih.govlibretexts.org Some archaeal species, particularly hyperthermophiles, have enzymes with remarkable thermal stability, such as the prephenate dehydrogenase from Aquifex aeolicus. nih.gov The metabolic pathways in archaea can share characteristics with those in bacteria. nih.gov

Protozoans: The shikimate pathway is found in some parasitic protozoa, such as apicomplexans (e.g., Toxoplasma gondii and Plasmodium species), making it a potential target for drug development. The presence of this pathway implies the existence of prephenate metabolism for the synthesis of aromatic amino acids. However, the pathway is absent in humans and other animals, highlighting its potential as a therapeutic target. longdom.org

Evolution of Chorismate Mutase and Prephenate(2-) Branching Enzymes

The evolution of enzymes that metabolize chorismate and prephenate reflects a history of gene duplication, divergence, and adaptation to specific metabolic needs.

Chorismate Mutase (CM): Chorismate mutase catalyzes the first committed step in phenylalanine and tyrosine biosynthesis, the conversion of chorismate to prephenate. portlandpress.comnih.gov This enzyme is found in bacteria, archaea, fungi, and plants. nih.gov Despite catalyzing the same reaction, chorismate mutases show significant structural and sequence variation. portlandpress.comnih.gov At least two distinct classes of CM are known: the AroQ and the AroH families. nih.gov The AroQ enzymes are typically larger, dimeric α-helical proteins found in eukaryotes and most bacteria, while the AroH class consists of smaller dimeric enzymes found in some bacteria like Bacillus subtilis. nih.gov

In plants, the evolution of CM has led to multiple isoforms with distinct regulatory properties and subcellular localizations. portlandpress.comresearchgate.net For example, Arabidopsis thaliana has three CM isoforms: two are located in the plastids (AtCM1, AtCM3) and are allosterically regulated by aromatic amino acids, while one is cytosolic (AtCM2) and is unregulated. portlandpress.comresearchgate.net Phylogenetic analyses suggest that plant CMs from early land plants form a distinct clade from those in flowering plants, indicating a progressive evolution of allosteric regulation. researchgate.net Plant CMs are thought to be of eukaryotic origin. royalsocietypublishing.org

Prephenate Branching Enzymes: The enzymes that act on prephenate—prephenate dehydratase (PDT) and prephenate dehydrogenase (PDH)—determine the flux towards either phenylalanine or tyrosine.

Prephenate Dehydratase (PDT): This enzyme catalyzes the conversion of prephenate to phenylpyruvate. royalsocietypublishing.org In many microbes, PDT activity is part of a bifunctional protein that also contains chorismate mutase activity. frontiersin.org Monofunctional PDT enzymes are also found in yeast, fungi, and bacteria. royalsocietypublishing.org In plants, the dominant pathway to phenylalanine is via arogenate, catalyzed by arogenate dehydratase (ADT). royalsocietypublishing.org However, some plant ADTs have been shown to use prephenate as an alternative substrate, suggesting they may have evolved from an ancestral ADT/PDT enzyme. royalsocietypublishing.orgnih.gov

Prephenate Dehydrogenase (PDH): This enzyme catalyzes the NAD+-dependent oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate. frontiersin.orgnih.gov This pathway is common in microbes. frontiersin.org In contrast, plants primarily use arogenate dehydrogenase (ADH), which is NADP+-dependent and specific for arogenate. frontiersin.org Microbial PDH and plant ADH belong to the same TyrA protein family but have evolved distinct substrate specificities and cofactor dependencies, highlighting a divergent evolutionary path from a common ancestor. frontiersin.org

Enzyme Homology, Paralogy, and Functional Divergence

The evolution of prephenate metabolism has been significantly shaped by gene duplication (paralogy) followed by functional divergence, as well as the recruitment of enzymes with homologous structures for new functions.

Homology and Functional Divergence: The enzymes of the prephenate pathway provide clear examples of functional divergence from homologous ancestors. The TyrA family, which includes both prephenate dehydrogenase (PDH) and arogenate dehydrogenase (ADH), illustrates this well. frontiersin.org Although both enzymes catalyze a similar oxidative decarboxylation reaction, they have evolved specificity for different substrates (prephenate vs. arogenate) and cofactors (NAD+ vs. NADP+). frontiersin.org This divergence allowed plants to establish the arogenate pathway as their primary route for tyrosine synthesis, distinct from the prephenate pathway common in many microbes. frontiersin.org

Similarly, cyclohexadienyl dehydratase (CDT), which converts prephenate to phenylpyruvate, is thought to have evolved from a non-catalytic solute-binding protein (SBP). biorxiv.org This represents a case of neofunctionalization, where a protein scaffold originally used for binding amino acids was repurposed through evolution to acquire catalytic activity. biorxiv.org

Paralogy and Subfunctionalization: Gene duplication is a major driver of metabolic evolution. nih.gov In the context of prephenate metabolism, paralogous enzymes have arisen that exhibit different regulatory properties or substrate specificities. In Arabidopsis, the three chorismate mutase genes (CM1, CM2, CM3) are paralogs that have diverged in their localization and allosteric regulation. portlandpress.comresearchgate.net AtCM1 is inhibited by phenylalanine and tyrosine and activated by tryptophan, whereas AtCM3 is activated by tryptophan, cysteine, and histidine, and the cytosolic AtCM2 is unregulated. portlandpress.comnih.gov This diversification allows for more complex control over the flow of carbon into different branches of aromatic amino acid synthesis in different cellular compartments.

Another example is seen with prephenate aminotransferases (PATs), the enzymes that convert prephenate to arogenate. Studies have shown that PAT activity has evolved independently in at least three different classes of aminotransferases in various microorganisms, demonstrating convergent evolution of a specific function from different ancestral enzymes. nih.govresearchgate.net In plants, PAT function is typically carried out by a class-Ib aspartate aminotransferase (AspAT), which likely arose via horizontal gene transfer from a prokaryotic ancestor. oup.comnih.gov

Adaptive Evolution of Aromatic Amino Acid Biosynthesis

The pathways of aromatic amino acid biosynthesis, including the steps involving prephenate, have undergone adaptive evolution driven by various selective pressures. This evolution has enabled organisms to fine-tune the production of AAAs for primary metabolism and to generate a vast diversity of specialized metabolites. royalsocietypublishing.orgnih.gov

One key aspect of this adaptation is the evolution of allosteric regulation. The feedback inhibition of key enzymes, such as chorismate mutase, by the pathway's end products (phenylalanine, tyrosine, tryptophan) allows cells to efficiently manage carbon flow and prevent the over-accumulation of metabolites. royalsocietypublishing.org The diversification of regulatory mechanisms, as seen in the different plant chorismate mutase isoforms, reflects adaptation to complex metabolic demands, including the need to channel precursors into major secondary metabolic pathways like those for lignin or flavonoid production. royalsocietypublishing.orgresearchgate.net

In some plant lineages, enzymes have evolved to be insensitive to feedback inhibition. researchgate.net This adaptation allows for the overproduction of a specific amino acid to serve as a precursor for lineage-specific specialized metabolites, which may play roles in defense or adaptation to specific ecological niches. royalsocietypublishing.orgresearchgate.net

Directed evolution experiments have provided insights into the adaptability of these enzymes. For instance, the chorismate mutase from Mycobacterium tuberculosis, which is naturally inefficient, was evolved in the laboratory to achieve catalytic efficiency comparable to the most active natural enzymes. nih.gov This demonstrates that the enzyme scaffolds have an inherent capacity for high activity that can be unlocked through mutation, suggesting that their natural "mediocrity" might be an adaptation for regulatory purposes within a larger enzyme complex. nih.govresearchgate.net The ability to rapidly evolve resistance to amino acid analogs, as shown in Corynebacterium glutamicum, further highlights the adaptive potential of this pathway, which can be harnessed for metabolic engineering to overproduce valuable compounds like phenylalanine. nih.gov

The evolution of the entire pathway architecture, such as the establishment of the arogenate pathway in plants, is another example of adaptive evolution. This pathway may offer better regulatory control or metabolic channeling for the large-scale production of phenylpropanoids, which are crucial for the structural integrity and defense of land plants. nih.govresearchgate.net

Advanced Research Methodologies in Prephenate 2 Studies

Structural Biology Techniques

Structural biology has been instrumental in elucidating the molecular mechanisms of enzymes that interact with prephenate(2-).

X-ray crystallography has been a cornerstone in visualizing the three-dimensional structures of enzymes that bind prephenate. By co-crystallizing these enzymes with prephenate, its analogs, or inhibitors, researchers have gained detailed snapshots of the active sites, revealing the specific amino acid residues involved in substrate recognition, binding, and catalysis.

For instance, the crystal structure of chorismate mutase from Mycobacterium tuberculosis in complex with a transition-state analogue has provided a detailed view of the active site. embopress.org This has allowed for the identification of key residues that stabilize the transition state of the Claisen rearrangement of chorismate to prephenate. embopress.orgresearchgate.net Similarly, the structure of soybean prephenate dehydrogenase 1 (PDH1) in complex with the NADP+ cofactor has enabled the identification of both cofactor and ligand-binding sites. nih.gov Molecular docking studies using this structure have further illuminated potential interactions between prephenate and active site residues, highlighting their roles in substrate recognition and catalysis. nih.gov

In another example, the structure of a bifunctional chorismate mutase-prephenate dehydrogenase from Escherichia coli has been studied to understand its dual catalytic activities. asm.org Crystallographic data has also been crucial in understanding the allosteric regulation of these enzymes, as seen in the complex between chorismate mutase and DAHP synthase from M. tuberculosis. embopress.org The design and evaluation of aza inhibitors of chorismate mutase have also been guided and verified by crystallographic studies. nih.gov

While X-ray crystallography provides static pictures, the function of enzymes that metabolize prephenate is inherently dynamic. Spectroscopic techniques and molecular dynamics (MD) simulations have been pivotal in exploring the conformational flexibility and structural fluctuations that are essential for enzyme activity. nih.gov

MD simulations have been used to investigate the entire catalytic cycle, from substrate binding to product release. nih.gov For example, simulations of chorismate mutase from Mycobacterium tuberculosis have identified the dominant pathway for the exit of prephenate from the enzyme's active site. nih.gov These studies revealed that helices H2 and H4 move apart, creating a gate for the product to leave. nih.gov Furthermore, simulations of yeast chorismate mutase complexed with the reactant chorismate or the product prephenate have shown that the active site remains largely free of water molecules, which is crucial for the catalytic mechanism. pnas.org

The "near attack conformation" (NAC) approach, which uses MD simulations to calculate the free energy required for the substrate to adopt a conformation that can directly lead to the transition state, has been applied to the chorismate to prephenate rearrangement. pnas.org These studies have demonstrated that the catalytic power of chorismate mutase is largely dependent on its ability to efficiently form these near attack conformers in the ground state. pnas.org

Nuclear magnetic resonance (NMR) spectroscopy has also been employed to study the motions of enzymes like dihydrofolate reductase over a wide range of timescales, providing insights into the link between dynamics and catalysis. nih.gov These combined computational and experimental approaches are crucial for a comprehensive understanding of how enzyme dynamics drive the transformation of prephenate. rsc.org

Enzymatic Assay Development and Kinetic Analysis

The development of robust enzymatic assays and subsequent kinetic analysis are fundamental to understanding the function of enzymes involved in prephenate metabolism. These studies provide critical data on reaction rates, substrate affinity, and the effects of inhibitors and activators.

A common method for assaying prephenate-metabolizing enzymes is to monitor the formation or consumption of a product or cofactor that absorbs light at a specific wavelength. For instance, the activity of prephenate dehydrogenase (PDH) is often measured by following the production of NADH or NADPH at 340 nm. researchgate.net This method has been used to determine the kinetic parameters of PDH from various organisms, including Aquifex aeolicus and Bacillus anthracis. researchgate.netnih.gov

Kinetic analyses of these enzymes often involve varying the concentration of one substrate while keeping the other (the cofactor) at a saturating concentration to determine Michaelis-Menten constants (Km) and catalytic rates (kcat). researchgate.netfrontiersin.org Such studies have been performed on wild-type and mutant enzymes to probe the roles of specific amino acid residues in catalysis and substrate binding. nih.govfrontiersin.org For example, kinetic analysis of site-directed mutants of soybean PDH revealed that even subtle changes in the active site can significantly reduce catalytic efficiency. nih.gov

Inhibition studies are also a key component of kinetic analysis. The effect of the end-product tyrosine on PDH activity has been investigated to understand feedback regulation. researchgate.net Lineweaver-Burk plots are often generated to determine the type of inhibition (e.g., competitive, non-competitive). researchgate.net Similarly, the activity of chorismate mutase is assayed by measuring the formation of prephenate, which can be subsequently converted to phenylpyruvate and detected spectrophotometrically. nih.gov These assays have been crucial for characterizing feedback-resistant mutants of chorismate mutase. nih.gov

Table 1: Examples of Kinetic Parameters for Prephenate-Metabolizing Enzymes

| Enzyme | Organism | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Prephenate Dehydrogenase (MhTyrAp Wt) | Micromonospora sp. | Prephenate | 378 | 2.4 | 6.4 x 10³ | frontiersin.org |

| Prephenate Dehydrogenase (Δ19PD) | Aquifex aeolicus | Prephenate | 150 (at 80°C) | 110 (at 80°C) | 7.3 x 10⁵ | nih.gov |

| Prephenate Dehydratase | Mycobacterium tuberculosis | Prephenate | 500 | - | - | core.ac.uk |

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology have emerged as powerful tools to manipulate and optimize the metabolic pathways involving prephenate, primarily for the overproduction of valuable aromatic compounds.

A key strategy in metabolic engineering is to increase the flow of carbon through a specific pathway by overexpressing the genes encoding the enzymes of that pathway. nih.gov In the context of the shikimate pathway, genes for enzymes leading to and from prephenate are often targeted. For instance, to increase the production of L-tyrosine in E. coli, genes such as aroL (shikimate kinase II) and ydiB have been overexpressed to increase the carbon flow towards chorismate, the precursor of prephenate. asm.org

Furthermore, gene deletions are employed to block competing pathways and redirect metabolic flux towards the desired product. frontiersin.org For example, to enhance the production of L-phenylalanine, the gene pheA, which encodes the bifunctional chorismate mutase-prephenate dehydratase, might be overexpressed, while pathways leading to other aromatic amino acids could be downregulated. researchgate.net In some cases, heterologous genes from other organisms are introduced to bypass native regulatory mechanisms or to introduce more efficient enzymes. frontiersin.org Overexpression of genes like tktA (transketolase) can also increase the availability of precursors like erythrose-4-phosphate for the shikimate pathway. asm.orgresearchgate.net

A major limitation in the overproduction of aromatic amino acids is the feedback inhibition of key enzymes by the final products. asm.org Chorismate mutase and prephenate dehydrogenase are often inhibited by phenylalanine and tyrosine, respectively. nih.gov Synthetic biology approaches focus on engineering these enzymes to be resistant to such feedback inhibition.

This is often achieved through directed evolution or site-directed mutagenesis. nih.gov For example, error-prone PCR has been used to generate libraries of mutant tyrA genes (encoding chorismate mutase/prephenate dehydrogenase), which are then screened for resistance to tyrosine analogs. nih.gov This has led to the identification of specific amino acid substitutions that abolish feedback inhibition without significantly compromising enzyme activity. nih.gov

In one study, the expression of a feedback-inhibition-insensitive cyclohexadienyl dehydrogenase (TyrC) from Zymomonas mobilis in E. coli resulted in a 6.8-fold increase in the yield of L-tyrosine from glucose compared to the native feedback-sensitive enzyme. asm.orgau.dk Combining this with the overexpression of the chorismate mutase domain further enhanced production. asm.orgau.dk Rational design, guided by structural information and molecular dynamics simulations, is also being used to create feedback-resistant enzymes. For instance, beneficial mutations in prephenate dehydrogenase (TyrA) have been identified that led to a significant increase in L-tyrosine yield. nih.gov These engineered enzymes are crucial components in the construction of microbial cell factories for the efficient production of compounds derived from the prephenate branch of the shikimate pathway. frontiersin.org

Computational and Theoretical Studies

Computational and theoretical approaches have become indispensable in elucidating the intricacies of the formation and conversion of prephenate(2-). These methods provide a molecular-level understanding that is often inaccessible through experimental techniques alone. By simulating the dynamic behavior of enzymes and calculating the energetics of reaction pathways, researchers can gain profound insights into the catalytic mechanisms governing prephenate metabolism.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic interactions between enzymes and their substrates, such as prephenate and its precursor, chorismate. These simulations model the movements of atoms over time, providing a detailed picture of conformational changes, binding events, and the role of the enzyme's active site environment.

Studies on chorismate mutase, the enzyme that catalyzes the Claisen rearrangement of chorismate to prephenate, have extensively used MD simulations. pnas.org Simulations of Escherichia coli chorismate mutase (EcCM) with chorismate and the reaction's transition state (TS) have been performed to compare their interactions within the active site. pnas.orgnih.gov These studies revealed that polar interactions were nearly identical for both the substrate and the transition state, while hydrophobic interactions were significantly weaker for the TS. pnas.orgnih.gov This challenges the traditional tenet that enzymes function solely by binding the transition state more tightly than the substrate. pnas.org Instead, it suggests a more complex mechanism of catalysis.

Simulations have also been employed to investigate the final step of the catalytic cycle: the release of the product, prephenate, from the active site. nih.gov MD studies on chorismate mutase from Mycobacterium tuberculosis (MtCM) were used to analyze the physical pathways for product egress and identify key residues involved in a "gating" mechanism that controls this release. nih.gov

Table 1: Key Findings from Molecular Dynamics (MD) Simulations of Chorismate Mutase

| Enzyme Source | Ligand(s) Studied | Key Finding | Reference(s) |

| Escherichia coli | Chorismate, Transition State (TS) | Polar interactions are similar for substrate and TS; hydrophobic interactions are weaker for TS. | pnas.org, nih.gov |

| Yeast | Chorismate, Prephenate, Transition State Analogue (TSA) | Enzyme-ligand complexes are stable; the active site remains free of water during catalysis. | pnas.org |

| Yeast | Chorismate, Prephenate, Transition State Analogue (TSA) | The enzyme-TSA complex is more rigid than the enzyme-substrate or enzyme-product complexes. | pnas.org |

| Mycobacterium tuberculosis | Prephenate | Simulations identified pathways and key gating residues for product release from the active site. | nih.gov |

Quantum Mechanical Calculations of Reaction Mechanisms

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are pivotal for studying the electronic rearrangements that constitute chemical reactions. For the conversion of chorismate to prephenate, these calculations have been instrumental in mapping the reaction pathway and understanding the sources of catalytic rate enhancement.

QM/MM studies combine the accuracy of QM for the reacting species with the efficiency of MM for the surrounding protein environment. annualreviews.org This approach was used to determine the reaction path for the chorismate-to-prephenate rearrangement within the entire chorismate mutase enzyme. nist.gov These calculations revealed that the reaction proceeds with an almost complete break of the C-O ether bond in chorismate before the new C-C bond in prephenate begins to form. nist.gov

The role of specific active site residues has been a major focus. Quantum chemical simulations on Bacillus subtilis chorismate mutase showed that the transition state is primarily stabilized by electrostatic interactions, with the residue Arg90 playing a dominant role. nih.gov The calculations also highlighted the importance of selective hydrogen bond formation to the transition state, which is facilitated by a local induced fit within the enzyme. nih.gov A QM/MM study that included the active site residues Glu78 and Arg90 in the quantum region found that the hydrogen bond from Glu78 induces electronic effects in the substrate that activate it for rearrangement. nist.gov The binding of Arg90 was found to be catalytic due to its differential stabilization of the transition state compared to the ground state. nist.gov

Hybrid QM/MM studies have consistently shown that hydrogen bonding interactions within the active site reflect the changing geometry and electronic structure of the substrate as it moves along the reaction coordinate. rsc.org These interactions are maximized near the transition state, leading to a significant lowering of the activation barrier, which accounts for the observed rate acceleration. rsc.org

Table 2: Insights from Quantum Mechanical (QM) and QM/MM Studies of the Chorismate Mutase Reaction

| Method | Enzyme/System Studied | Key Finding | Reference(s) |

| QM/MM | Chorismate Mutase | The reaction path involves breaking the C-O bond before forming the C-C bond. | nist.gov |

| QM Simulations | Bacillus subtilis Chorismate Mutase | The transition state is mainly stabilized by electrostatics, with Arg90 playing a key role. | nih.gov |

| QM/MM | Chorismate Mutase | Glu78 activates the substrate via hydrogen bonding; Arg90 provides catalytic stabilization to the transition state. | nist.gov |

| QM/MM | Bacillus subtilis Chorismate Mutase | Hydrogen bonding interactions are maximal at the transition state, lowering the reaction barrier. | rsc.org |

Advanced Analytical Techniques for Metabolite Identification and Quantification

The study of prephenate(2-) and its role in metabolic pathways relies on robust analytical techniques capable of identifying and quantifying it and related metabolites in complex biological samples. nih.gov While prephenate itself can be challenging to measure directly due to its relative instability, its metabolic context is often investigated by quantifying its precursors, products, or the activity of enzymes that consume it.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this field. mdpi.com For instance, HPLC methods have been developed to measure L-tyrosine, a direct downstream product of the prephenate pathway in many organisms. mdpi.com In one such method, fermentation broth is processed and the supernatant is analyzed on a C18 column with a mobile phase containing methanol (B129727) and sodium acetate, with detection at 280 nm. mdpi.com Similarly, HPLC is used for the targeted analysis of amino acids derived from the prephenate pathway, such as phenylalanine and tyrosine. oup.com This often involves pre-column derivatization with fluorescent tags like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, followed by separation on a reversed-phase column and fluorescence detection. oup.com

Spectrophotometric assays are also widely used, particularly for measuring the activity of enzymes that produce or consume prephenate. The activity of chorismate mutase can be determined by incubating the enzyme with chorismate and then converting the prephenate product to phenylpyruvate with acid, which can be quantified by its absorbance. asm.org The activity of prephenate dehydrogenase, which converts prephenate to 4-hydroxyphenylpyruvate, can be monitored continuously by following the formation of its co-product, NADH, which absorbs light at 340 nm. asm.org

Gas chromatography coupled with mass spectrometry (GC-MS) represents another powerful tool for metabolite profiling, including compounds related to the prephenate pathway. oup.com This technique provides high sensitivity and specificity for identifying and quantifying a wide range of small molecules after derivatization to make them volatile. oup.com

Table 3: Analytical Techniques in the Study of Prephenate and Related Metabolites

| Technique | Analyte(s) | Principle | Application Example | Reference(s) |

| HPLC with UV Detection | L-tyrosine | Separation on a C18 column and quantification by UV absorbance at 280 nm. | Measuring L-tyrosine production in fermentation broth. | mdpi.com |

| HPLC with Fluorescence Detection | Phenylalanine, Tyrosine | Derivatization with a fluorescent tag, followed by reversed-phase separation and detection. | Profiling amino acids in biological samples. | oup.com |

| Spectrophotometry | Phenylpyruvate (from Prephenate) | Acid-catalyzed conversion of prephenate to phenylpyruvate, which is then measured by its absorbance. | Determining chorismate mutase activity. | asm.org |

| Spectrophotometry | NADH | Continuous monitoring of the increase in absorbance at 340 nm as NAD+ is reduced to NADH. | Determining prephenate dehydrogenase activity. | asm.org |

| GC-MS | Various Metabolites | Separation of volatile derivatives by gas chromatography followed by identification and quantification by mass spectrometry. | Broad metabolite profiling of pathways involving prephenate. | oup.com |

Future Directions and Unexplored Avenues in Prephenate 2 Research

Elucidation of Remaining Uncharacterized Prephenate(2-) Pathways

While the primary routes from prephenate(2-) to phenylalanine and tyrosine are well-established in many organisms, evidence suggests the existence of yet-to-be-characterized pathways and enzymatic functions. A groundbreaking discovery has identified prephenate(2-) as an organic oxygen donor for the anaerobic biosynthesis of ubiquinone in Escherichia coli. pnas.orgnih.govpasteur.fr This novel role, where prephenate(2-) provides the oxygen atoms for three hydroxylation steps, shatters the long-held belief that biological hydroxylations are exclusively dependent on inorganic donors like O₂, H₂O₂, or H₂O. pnas.orgnih.gov Researchers predict that prephenate(2-) may serve as an oxygen donor in other anaerobic pathways, such as in the modification of RNA. pnas.orgresearchgate.net The enzymes and specific mechanisms of these prephenate-dependent hydroxylation reactions are still largely uncharacterized and represent a major frontier in metabolic research. pnas.org